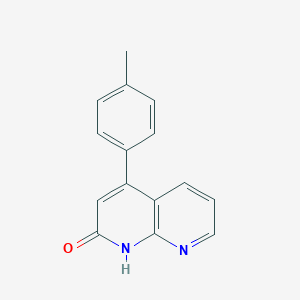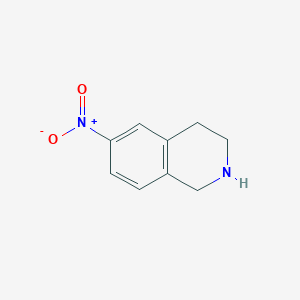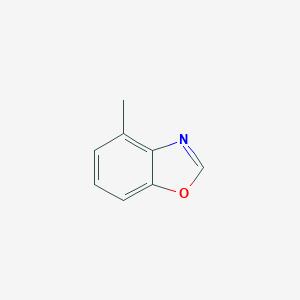
4-Chloro-2-(methylsulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(methylsulfonamido)benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a member of the fenamate group of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Wissenschaftliche Forschungsanwendungen
Na+/H+ Antiporter Inhibitors
One application of derivatives of 4-Chloro-2-(methylsulfonamido)benzoic acid is in the development of Na+/H+ exchanger (NHE) inhibitors. These compounds are investigated for their potential use in treating acute myocardial infarction by preserving cellular integrity and functional performance. The modification of the compound, including the introduction of a methylsulfonyl group and variations in the 4-position, has shown importance in enhancing the inhibitory effects on the Na+/H+ exchanger, indicating its utility in cardioprotective therapies (Baumgarth, Beier, & Gericke, 1997).
Antimicrobial Activity
Another area of application is in antimicrobial research. Derivatives of 4-Chloro-2-(methylsulfonamido)benzoic acid have been synthesized and tested for their antimicrobial properties. For instance, the synthesis of 4-(substituted phenylsulfonamido)benzoic acids has been achieved through condensation reactions catalyzed by fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions, showing high yields and significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).
Chemical Synthesis and Optimization
In the realm of chemical synthesis, a convenient preparation method for 4-(methylsulfonyl)benzoic acid, a related compound, demonstrates the interest in optimizing synthesis routes for such chemicals due to their relevance in various applications. The process involves reduction, methylation, oxidation, and purification steps, providing a product with high purity and yield, suitable for large-scale production (Yin, 2002).
Eco-Friendly Synthesis Methods
The search for eco-friendly synthesis methods for sulfonamide and sulfonate derivatives highlights the environmental and economic benefits of developing green chemistry approaches. Such methods involve using water and sodium carbonate as HCl scavengers, producing high yields and purities of sulfonamide and sulfonate carboxylic acid derivatives under mild conditions. This approach is crucial for the sustainable production of these compounds, which have potential biological applications (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Eigenschaften
IUPAC Name |
4-chloro-2-(methanesulfonamido)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-15(13,14)10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJAXHDWTAAULN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfonamido)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)







![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)


